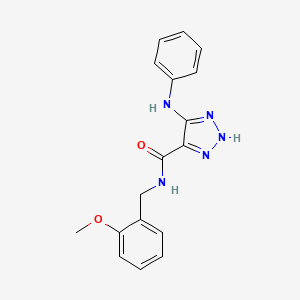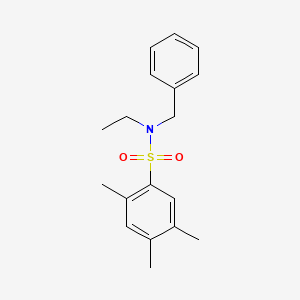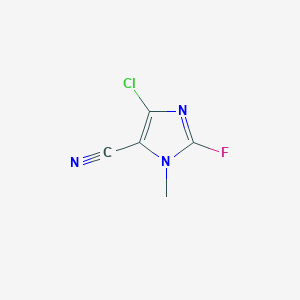
(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Applications De Recherche Scientifique
Thermal Behavior and Complex Formation
Research has explored the thermal behavior of new complexes with mixed ligands, including those involving 3-amino-1,2,4-triazole and acrylate anion. These complexes, including various metal ions like Mn, Co(II), Ni(II), Cu(II), and Zn(II), were characterized and their thermal behavior in nitrogen flow was investigated, revealing complex decomposition processes (Badea, Olar, Marinescu, & Vasile, 2008).
Porous Coordination Polymers
3-Amino-1,2,4-triazole (AmTAZ) ligand has shown promise in forming robust porous coordination polymers. Studies have crystallized unusual cubic cage structures with nitrate anions occupying the pores, anticipating the formation of materials with open pores by incorporating charge-compensating anions into the framework structure (Schlueter, Funk, & Geiser, 2006).
Crystal Structure Analysis
In crystallography, compounds containing 5-amino-1H-1,2,4-triazol-3-carboxylic acid moieties have been studied. These include independent moieties in cationic and zwitterionic forms, contributing to an understanding of molecular interactions and hydrogen bonding in crystal structures (Berrah, Bouchene, Bouacida, & Daran, 2012).
Polymer Modification
Studies have modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels with various amine compounds, including those related to triazole derivatives. These modifications enhance the thermal stability and biological activity of polymers, indicating potential medical applications (Aly & El-Mohdy, 2015).
Green Synthetic Approaches
Research has focused on green synthetic methods, particularly for high-performance energetic nitramino azoles. These methods utilize potassium nitrate and concentrated sulfuric acid for nitration, leading to the formation of energetic salts with potential as high-performance explosives (Tang, Liu, Imler, Parrish, & Shreeve, 2019).
Metal-Organic Frameworks
The development of metal-organic frameworks using 3-amino-1,2,4-triazole has been explored, leading to structures with open-ended, hollow nanotubular channels. These frameworks demonstrate stability up to 350 degrees C and potential applications in preparing one-dimensional crystalline nanomaterials (Su, Goforth, Smith, Pellechia, & zur Loye, 2004).
Polymer Research
Polymeric herbicides synthesized by reacting poly(acrylic acid)s with triazole derivatives have been investigated. These copolymers demonstrate potential as herbicides, with the ability to release active moieties in a controlled manner (Hartmann, Bauer, & Wermann, 1985).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate can be achieved through multiple pathways. One common method involves the reaction of 5-amino-1H-1,2,4-triazole with acrylic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-3-(5-Amino-1H-1,2,4-triazol-3-yl)acrylic acid nitrate can undergo various chemical reactions, including:
Oxidation: The compound can be
Propriétés
IUPAC Name |
(Z)-3-(3-amino-1H-1,2,4-triazol-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H,(H,10,11)(H3,6,7,8,9)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRJDTMDBMALKV-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)O)\C1=NC(=NN1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2927295.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)


![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)
![{8-Thiabicyclo[3.2.1]octan-3-yl}methanamine hydrochloride](/img/structure/B2927304.png)

![3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2927306.png)



![(1E)-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one](/img/structure/B2927313.png)
![1-[(But-2-yn-1-yl)(prop-2-yn-1-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B2927314.png)
